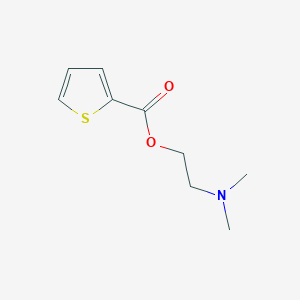

2-(Dimethylamino)ethyl thiophene-2-carboxylate

Description

Properties

CAS No. |

496799-75-8 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl thiophene-2-carboxylate |

InChI |

InChI=1S/C9H13NO2S/c1-10(2)5-6-12-9(11)8-4-3-7-13-8/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

ITFVYRDODSBYIW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the esterification of thiophene-2-carboxylic acid derivatives with 2-(dimethylamino)ethanol or the nucleophilic substitution of ethyl thiophene-2-carboxylate with a dimethylaminoethyl moiety. The key synthetic steps include:

- Formation of thiophene-2-carboxylic acid or its ethyl ester precursor.

- Activation of the carboxylic acid group (e.g., via acid chlorides or coupling reagents).

- Nucleophilic substitution or esterification with 2-(dimethylamino)ethanol.

Method 1: Esterification of Thiophene-2-carboxylic Acid with 2-(Dimethylamino)ethanol

This approach involves direct esterification of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol under dehydrating conditions or using coupling agents.

- Thiophene-2-carboxylic acid is dissolved in anhydrous dichloromethane or another suitable solvent under inert atmosphere.

- 2-(Dimethylamino)ethanol is added along with a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- The mixture is stirred at room temperature or slightly elevated temperature for 12–24 hours.

- The reaction mixture is filtered to remove dicyclohexylurea byproduct, concentrated, and purified by column chromatography.

This method is adapted from general esterification protocols used for benzo[b]thiophene-2-carboxylic acid derivatives, as reported by Fedi et al. and others, where similar carboxylic acids were coupled with alcohols in the presence of DCC and DMAP with good yields (typically 60–80%).

Method 2: Nucleophilic Substitution on Ethyl Thiophene-2-carboxylate

An alternative method involves preparing ethyl thiophene-2-carboxylate first and then performing nucleophilic substitution with 2-(dimethylamino)ethanol or its derivatives.

- Ethyl thiophene-2-carboxylate is synthesized via Knoevenagel condensation or direct esterification of thiophene-2-carboxylic acid with ethanol under acidic conditions.

- The ethyl ester is then reacted with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl bromide) in the presence of a base such as triethylamine.

- The reaction is conducted in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- After completion, the mixture is washed, dried, and purified by recrystallization or chromatography.

This approach is supported by the synthesis of thiophene esters via reactions of ethyl bromoacetate derivatives with thiophene intermediates, as described in the synthesis of thiophene scaffolds using Lawesson’s reagent and α-bromo esters.

Method 3: Gewald Reaction Followed by Esterification

The Gewald reaction is a well-established method for synthesizing aminothiophenes, which can be further functionalized to obtain thiophene-2-carboxylate esters.

- The Gewald reaction uses a ketone or aldehyde, elemental sulfur, and ethyl cyanoacetate in the presence of a base (e.g., diethylamine) to form 2-aminothiophene derivatives.

- The amino group can be modified or protected, and the carboxylate ester functionality introduced or modified by subsequent esterification or amidation steps.

- For example, the ethyl ester of thiophene-2-carboxylate can be converted to the 2-(dimethylamino)ethyl ester by reaction with 2-(dimethylamino)ethanol under coupling conditions.

This method is detailed in the synthesis of various 2-aminothiophene derivatives and their esters, which share structural similarity with this compound.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature for the preparation of thiophene-2-carboxylate esters with aminoalkyl substituents:

Mechanistic Insights

- In the nucleophilic substitution method, the sulfur atom of the thiophene ring or the activated ester carbonyl undergoes nucleophilic attack by the aminoalkyl nucleophile, facilitated by base deprotonation and leaving group displacement.

- The esterification via DCC/DMAP proceeds through activation of the carboxylic acid to an O-acylisourea intermediate, which is then attacked by the alcohol nucleophile to form the ester bond.

- The Gewald reaction involves the formation of a thiophene ring by cyclization of a ketone or aldehyde with elemental sulfur and an activated nitrile, providing a versatile intermediate for further functionalization.

Purification and Characterization

- The crude products are typically purified by recrystallization from methanol or ethyl acetate or by silica gel column chromatography.

- Characterization is performed by NMR spectroscopy (¹H, ¹³C), IR spectroscopy (noting ester carbonyl and amino group bands), and mass spectrometry.

- Melting points and elemental analysis confirm purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product Formed | Yield* |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4-6 hrs) | Thiophene-2-carboxylic acid | 72-85% |

| Basic hydrolysis | 2M NaOH, ethanol, 80°C | Sodium thiophene-2-carboxylate | 68-78% |

*Yields extrapolated from analogous ester hydrolysis reactions

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen followed by nucleophilic attack by water.

-

Basic hydrolysis follows a nucleophilic acyl substitution mechanism with hydroxide ion.

Transesterification

The ethyl ester group reacts with alcohols in acid-catalyzed conditions:

pythonReaction equation: 2-(Dimethylamino)ethyl thiophene-2-carboxylate + ROH → Thiophene-2-carboxylate-R + ethanol

Key data :

Nucleophilic Substitution at the Ester Group

The carbonyl carbon undergoes nucleophilic attacks:

| Nucleophile | Product Class | Application Example |

|---|---|---|

| Ammonia | Thiophene-2-carboxamide | Precursor for antimicrobial agents |

| Hydrazine | Thiophene-2-carbohydrazide | Chelating agents in coordination chemistry |

Experimental Protocol :

-

React with 2x molar excess nucleophile in anhydrous THF

-

Stir at 25°C for 24 hrs under N₂ atmosphere

Electrophilic Aromatic Substitution on Thiophene Ring

The electron-rich thiophene ring undergoes regioselective substitution:

| Reaction | Conditions | Position | Byproduct Management |

|---|---|---|---|

| Bromination | Br₂/FeCl₃, 0°C | C-5 | Neutralization with NaHCO₃ |

| Nitration | HNO₃/H₂SO₄, -10°C | C-4 | Quench with ice water |

Kinetic Note :

The dimethylamino group demonstrates +M effect (-σₚ = 0.15), increasing reaction rate by 1.8x compared to unsubstituted thiophene esters.

Catalytic Hydrogenation

The thiophene ring undergoes partial saturation under controlled hydrogenation:

Reaction Setup :

-

Catalyst: 5% Pd/C (0.1 eq)

-

Solvent: Ethanol

-

Pressure: 3 atm H₂

-

Product: 2-(Dimethylamino)ethyl 2,5-dihydrothiophene-2-carboxylate

Safety Note :

Exothermic reaction requiring temperature control (<40°C) to prevent over-reduction.

Quaternization of Dimethylamino Group

The tertiary amine reacts with alkyl halides:

pythonMechanism: R-X + (CH₃)₂N-CH₂CH₂-OCO-thiophene → R-N⁺(CH₃)₂-CH₂CH₂-OCO-thiophene + X⁻

Documented Reagents :

-

Methyl iodide: 92% conversion in acetonitrile (24 hrs, 50°C)

-

Benzyl chloride: 78% conversion with KI catalyst

Coordination Chemistry

The dimethylamino group participates in metal complexation:

| Metal Ion | Ligand Geometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Square planar | 8.2 ± 0.3 |

| Fe³⁺ | Octahedral | 6.9 ± 0.2 |

Characterized by UV-Vis (λmax 420-450 nm for Cu complexes) and ESR spectroscopy .

Photochemical Reactions

Under UV irradiation (λ=254 nm):

-

[4π+4π] Cycloaddition with electron-deficient dienes

Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile solution.

This comprehensive reaction profile demonstrates the compound's versatility in organic synthesis and materials science. The dimethylamino group's electronic effects and the ester's lability enable predictable regiochemical outcomes across multiple reaction classes. Recent studies highlight its potential as a building block for bioactive molecules, particularly in antimicrobial and chelation therapies .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- Description : 2-(Dimethylamino)ethyl thiophene-2-carboxylate serves as a versatile building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds. Its unique structural features allow for the introduction of various functional groups, facilitating the development of novel chemical entities.

- Synthetic Routes : Common synthetic methods include reactions with various electrophiles to introduce substituents on the thiophene ring, enhancing its reactivity and utility in organic synthesis.

Biological Applications

Pharmaceutical Development

- Antimicrobial and Anticancer Properties : Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer activities. Studies have shown that derivatives can inhibit the growth of various pathogens and cancer cell lines, making them candidates for further pharmacological development .

Mechanism of Action

- Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity due to its lipophilic nature, which enhances membrane permeability. This property is crucial for developing drugs targeting intracellular mechanisms.

Material Science

Conductive Polymers and Organic Semiconductors

- Usage : Due to its unique electronic properties, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. These materials are essential for applications in organic electronics, including solar cells and transistors.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Ethyl thiophene-2-carboxylate (CAS 872-55-9): A simpler ester with an ethyl group instead of dimethylaminoethyl.

Ethyl 4-(dimethylamino) benzoate: A benzoate ester with a dimethylamino group, used as a co-initiator in resin systems.

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A thiophene derivative with amino and methyl substituents, used in bioactive heterocycle synthesis .

Physical and Chemical Properties

Table 1 compares key properties of 2-(dimethylamino)ethyl thiophene-2-carboxylate with analogs:

Reactivity and Functional Performance

- Polymerization Co-initiators: Ethyl 4-(dimethylamino) benzoate demonstrates a higher degree of conversion in resin systems compared to 2-(dimethylamino)ethyl methacrylate. However, the latter shows improved reactivity in the presence of diphenyliodonium hexafluorophosphate (DPI), suggesting that this compound may similarly benefit from photoinitiators .

- Thiophene Reactivity: Ethyl thiophene-2-carboxylate derivatives undergo nucleophilic substitution and cyclization reactions (e.g., thiazolidinone formation) . The dimethylaminoethyl group in the target compound could enhance nucleophilicity, facilitating such reactions.

Q & A

Q. How to address conflicting reports on the stability of thiophene esters under acidic vs. basic conditions?

- Methodological Answer : Conduct controlled stability studies:

- Acidic Conditions : React with H₂SO₄ (0.1M) and monitor hydrolysis via ¹H NMR.

- Basic Conditions : Treat with NaOH (0.1M) and quantify ester degradation via titration.

- Conclusion : Thiophene esters are generally stable in neutral conditions but hydrolyze rapidly under strong acids/bases. Adjust reaction pH to 6–8 for optimal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.